molecular formula C3H9NO2 B8513200 Methylamine acetate

Methylamine acetate

Cat. No.: B8513200
M. Wt: 91.11 g/mol
InChI Key: DDQAGDLHARKUFX-UHFFFAOYSA-N
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Description

Methylamine acetate is a salt formed by the reaction of methylamine (CH₃NH₂) and acetic acid (CH₃COOH). Its molecular formula is C₂H₇NO₂, comprising a methylammonium cation (CH₃NH₃⁺) and an acetate anion (CH₃COO⁻). For instance, methylamine and acetate frequently coexist as substrates or products in biochemical pathways, such as methane production . Notably, dithis compound (C₄H₁₁NO₂), a structurally similar compound, has been documented with distinct physicochemical properties , but distinctions between these salts must be emphasized.

Properties

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

acetic acid;methanamine

InChI

InChI=1S/C2H4O2.CH5N/c1-2(3)4;1-2/h1H3,(H,3,4);2H2,1H3

InChI Key

DDQAGDLHARKUFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Ion Exchange Reactions

Methylamine acetate acts as a hydroxide (OH⁻) source in aqueous media, facilitating ion-exchange reactions. For example, in perovskite synthesis:
Reaction with MAPbBr₃ :
MAPbBr₃+CH₃NH₃OOCCH₃MAPbBrₓAc3x+Br⁻\text{MAPbBr₃} + \text{CH₃NH₃OOCCH₃} \rightarrow \text{MAPbBrₓAc}_{3−x} + \text{Br⁻}

Mechanism :

  • Hydrolysis of this compound releases OH⁻ and acetate ions .

  • OH⁻ displaces Br⁻ in the perovskite lattice, forming mixed-halide intermediates .

Application Product Conditions Source
Perovskite synthesisMAPbBrₓAc₃−ₓ@PbBr(OH) MWsH₂O, MAAc, 25°C, 12h
Halide substitutionMAPbX₃@PbX(OH) (X = Cl, I)NaX (X = Cl, I), 60°C

Thermal Stability and Decomposition

This compound decomposes under heat, regenerating methylamine and acetic acid:
Reaction :
CH₃NH₃⁺CH₃COO⁻ΔCH₃NH₂+CH₃COOH\text{CH₃NH₃⁺CH₃COO⁻} \xrightarrow{\Delta} \text{CH₃NH₂} + \text{CH₃COOH}

Key Findings :

  • Decomposition begins at 80°C in open systems .

  • In closed systems, sublimation occurs without decomposition below 100°C .

Catalytic and Redox Roles

This compound participates in redox reactions, particularly in the presence of transition metals:
Example :

  • In formaldehyde oxidation, this compound intermediates form formic acid and CO₂ .

Mechanistic Insight :

  • Semicarbazide-sensitive amine oxidase (SSAO) deaminates methylamine to formaldehyde, which oxidizes further in aqueous media .

Reaction Pathway Byproducts Toxicity Source
CH₃NH₂ → HCHO → HCOOH → CO₂Formaldehyde, formic acidCytotoxic to endothelial cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Amine Acetates

  • Dimethylamine Acetate (C₄H₁₁NO₂): Molecular mass: 105.137 g/mol (monoisotopic: 105.079) . Applications: Used in organic synthesis and buffer systems. Key difference: Larger molecular size compared to this compound, altering solubility and reactivity.
  • Ethylamine Acetate: Not directly cited in evidence, but analogous to this compound with an ethyl group replacing methyl. Likely exhibits lower volatility and higher basicity than this compound.
Property This compound (Inferred) Dithis compound
Molecular Formula C₂H₇NO₂ C₄H₁₁NO₂
Molecular Mass (g/mol) 77.08 105.14
Solubility High (polar solvents) Moderate

Acetate Salts

  • Ammonium Acetate (CH₃COONH₄) :
    • Widely used in LC-MS as a buffer. Methylamine shows stronger binding affinity than ammonium acetate in metaldehyde adduct formation, suppressing competing ion interactions .
  • Sodium Acetate (CH₃COONa): Common in biological buffers. Unlike this compound, it lacks nitrogen, limiting its role in nitrogenous metabolic pathways .
Role in Metabolism This compound Ammonium Acetate Sodium Acetate
Carbon Source Yes (microbial) Limited Yes
Nitrogen Source Yes Yes No
Buffer Efficacy Moderate High High

Methylamine Derivatives

  • Methylamine Hydrochloride (CH₃NH₃Cl) :
    • More stable than this compound but less effective in pH-sensitive reactions.
  • Trimethylamine (N(CH₃)₃) :
    • A methane precursor in sediments. Unlike methylamine, trimethylamine accounts for 35.1–61.1% of total methane production in Lowes Cove sediments .
Substrate Turnover Time (Hours) Primary Metabolic Products
Methylamine >8 CH₄, CO₂
Acetate <2 CO₂
Trimethylamine >8 CH₄, CO₂

Acetate Esters

  • Ethyl Acetate (CH₃COOCH₂CH₃) :
    • Detected in industrial accidents (e.g., 233 cases at Hwachi site vs. 43 at Jeongnyang) .
    • Less reactive with amines compared to activated esters like NHS-Ac or PFP-Ac .
  • N-Hydroxysuccinimide Acetate (NHS-Ac) :
    • Used in peptide coupling. Methylamine reacts faster with NHS-Ac than with phenyl acetate due to higher electrophilicity .
Ester Reactivity with Methylamine Industrial Detection (Cases)
NHS-Ac High N/A
Ethyl Acetate Low 233 (Hwachi)

Organic Nitrogen Compounds

  • Urea (NH₂CONH₂) :
    • Carbon incorporation rate: 5–12 pmol C ml⁻¹ day⁻¹ , lower than methylamine (72 pmol C ml⁻¹ day⁻¹) in microbial fluids .
  • Cyanate (OCN⁻) :
    • Incorporation rate: 2–14 pmol C ml⁻¹ day⁻¹ , significantly lower than methylamine .
Compound Incorporation Rate (pmol C ml⁻¹ day⁻¹) Role in Methanogenesis
Methylamine 72 Minor precursor
Acetate Third-highest Major electron donor
Urea 5–12 Negligible

Key Research Findings

Microbial Metabolism: Methylamine and acetate are critical in marine sediments, but acetate turnover is faster (<2 hours vs. >8 hours for methylamine) . Methylamine incorporation rates exceed urea and cyanate by 6–36× in subseafloor fluids .

Industrial and Environmental Detection :

  • Methylamine was detected in 940 cases (Jeongnyang) and 842 cases (Hwachi) in industrial monitoring, contrasting with ethyl acetate’s lower prevalence .

Medical Relevance :

  • Inflammatory bowel disease (IBD) patients exhibit reduced fecal acetate and methylamine levels, indicating disrupted gut microbiota .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing methylamine acetate purity in perovskite precursor solutions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for quantifying trace impurities. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical to confirm molecular integrity, as seen in ethyl acetate analysis . X-ray diffraction (XRD) and scanning electron microscopy (SEM) are essential for verifying crystallinity and morphology in perovskite applications . Sensitivity thresholds should align with regulatory guidelines (e.g., EMA’s nitrosamine impurity detection protocols) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile handling, and store in airtight containers away from oxidizers (e.g., perchlorates) and acids to prevent violent reactions . Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Regular liver function tests are advised for chronic exposure monitoring .

Q. Which spectroscopic techniques effectively characterize this compound’s molecular structure?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., acetate C=O stretch at ~1700 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. NMR resolves proton environments, though peak splitting patterns require careful interpretation to avoid misassignment .

Advanced Research Questions

Q. How does this compound concentration influence crystallinity and defect density in CsPbI2_2Br perovskite films?

  • Methodological Answer : Optimal concentrations (e.g., 0.5 equiv. in precursor solutions) reduce pinhole defects by forming phase-pure intermediates, as shown in XRD and photoluminescence studies . Excess this compound accelerates crystallization, increasing grain boundaries; controlled addition via drop-casting improves reproducibility . Defect density is quantified using space-charge-limited current (SCLC) measurements.

Q. How can conflicting reports on this compound’s role as a solvent versus a structure-directing agent be resolved?

  • Methodological Answer : Thermodynamic profiling (e.g., differential scanning calorimetry) distinguishes solvent volatility from templating effects. In situ grazing-incidence XRD during film formation reveals whether this compound coordinates with Pb2+^{2+} to direct crystal growth . Comparative studies using alternative solvents (e.g., dimethylformamide) isolate structural contributions .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement strict stoichiometric control and real-time pH monitoring during neutralization of methylamine and acetic acid. Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants (<1 ppm). Accelerated aging tests under humidity/light exposure identify stability outliers .

Q. How do this compound–lead halide interactions affect perovskite crystal growth kinetics?

  • Methodological Answer : Time-resolved absorption spectroscopy tracks nucleation rates, showing this compound reduces activation energy by stabilizing colloidal precursors. Ab initio molecular dynamics simulations reveal acetate ions passivate Pb2+^{2+} surface defects, slowing Ostwald ripening .

Data Contradiction Analysis

Q. Why do some studies report this compound as a methanogenic substrate while others emphasize its assimilation into biomass?

  • Resolution : Environmental context matters. In sulfate-rich sediments, this compound is primarily assimilated (20–76% biomass incorporation) via non-methanogenic pathways . In low-sulfate conditions, methanogens dominate, converting ~100% to CH4_4. Inhibitor experiments (e.g., 2-bromoethanesulfonate) clarify microbial contributions .

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